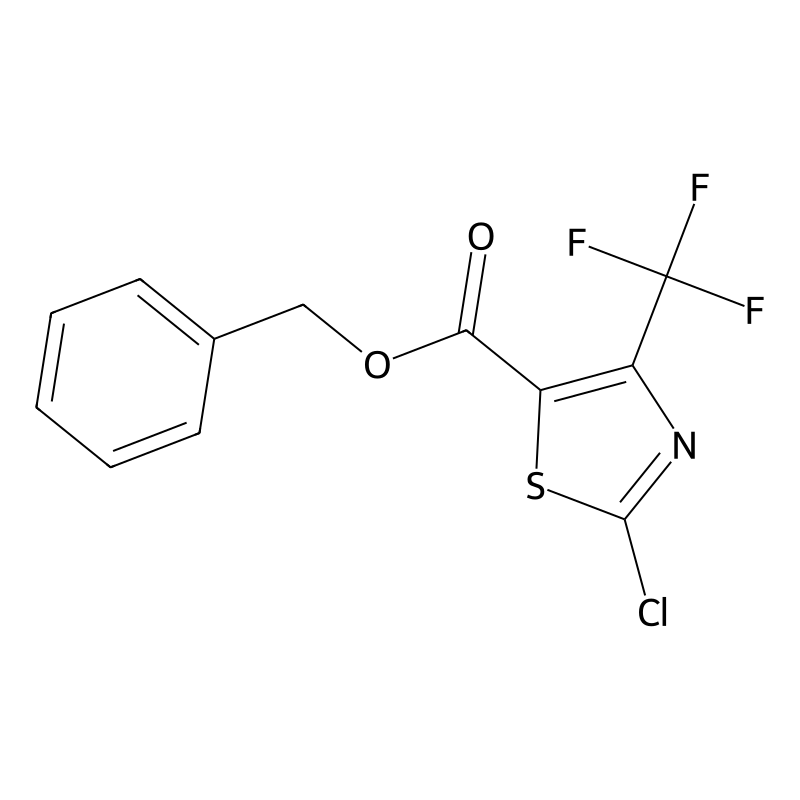

Flurazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Flurazole Mechanism of Action as a Safener

Flurazole does not directly kill weeds but protects crops like grain sorghum from injury caused by certain herbicides (e.g., acetochlor, alachlor, metolachlor) [1] [2]. It acts by enhancing the crop's metabolic detoxification pathways.

- Biochemical Mode of Action: this compound enhances the cytochrome P450-mediated oxidative metabolism of the herbicide within the crop plant. This process is followed by the conjugation of the metabolized herbicide, making it less toxic. The conjugated products are then safely sequestered within the plant [1]. In essence, this compound helps the crop plant to more rapidly break down and neutralize the herbicide before it can cause harm.

- Physiological Effects: Research on grain sorghum has shown that this compound does not always completely protect the primary root from herbicide-induced growth inhibition. Its protective effect is more pronounced when nutrients are available and is particularly effective in stimulating the growth of mesocotyl roots and protecting the second adventitious root system [2].

Quantitative Data on this compound

The table below summarizes key physicochemical and environmental fate properties of this compound from the Pesticide Properties DataBase [1].

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₂H₇ClF₃NO₂S | [1] |

| Molecular Mass | 321.70 g/mol | [1] |

| Water Solubility | 0.5 mg/L @ 20°C, pH 7 | Considered low solubility [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.41 | Indicates high lipophilicity [3] |

| Vapor Pressure | 3.90 x 10⁻² mPa @ 20°C | Considered low volatility [1] |

| Mammalian Acute Oral LD₅₀ (Rat) | >5000 mg/kg | Classified as low toxicity [1] |

| Avian Acute LD₅₀ (Northern Bobwhite) | >2510 mg/kg | Classified as low toxicity [1] |

| General Biodegradability | Not provided | Data is lacking [1] |

Experimental Insights and Protocols

While the search results do not provide step-by-step laboratory protocols, they highlight key methodological considerations from published studies.

- Model System: The primary model organism used in this research is grain sorghum (Sorghum bicolor) [2].

- Key Growth Variables Measured: Experiments evaluated the effects on different parts of the seedling, specifically measuring:

- Inhibition of primary root growth

- Stimulation of mesocotyl root growth

- Protection of the second adventitious root system [2]

- Critical Experimental Condition: A key finding was that the safening effect of this compound was more evident in the presence of nutrients compared to distilled water alone. This suggests that the plant's metabolic energy and resources are crucial for the detoxification mechanism to function effectively [2].

Visualizing the Mechanism and Experiment

The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a generalized experimental workflow.

This compound enhances P450 metabolism and conjugation of herbicides in crops.

Workflow for testing this compound effects on sorghum root growth.

Research Status and Gaps

According to the Pesticide Properties DataBase, this compound is not an approved substance under the current European Union regulatory framework (EC 1107/2009) [1]. A significant challenge in environmental risk assessment is the lack of available data; for instance, parameters for soil degradation (DT₅₀) and aqueous photolysis are listed as unknown [1].

References

Experimental Applications & Protocols

For researchers designing experiments with Flurazole, the following details on its application in key study types are essential.

Herbicide Safener Efficacy Studies

The core protocol for evaluating this compound's safener activity involves seed treatment and controlled testing of herbicide tolerance.

- Experimental Workflow: A typical study involves treating grain sorghum seeds with this compound, often co-formulated with the herbicide. These seeds are then planted in field or greenhouse conditions and treated with herbicides like alachlor or metolachlor. Key metrics evaluated include plant stand (survival) reduction, visual herbicide injury scores, and grain yield [1].

- Key Variables: Research indicates that this compound's protective efficacy can be significantly reduced when sorghum is grown in cool soil [1]. Furthermore, its performance may vary across different sorghum hybrids [1].

This experimental workflow for evaluating this compound's safening effect can be visualized as follows:

Toxicological Assessment in Zebrafish

This compound is used in environmental toxicology to assess the potential ecological impact of safeners.

- Experimental Model: Zebrafish (Danio rerio) embryos are a standard model. The typical protocol involves exposing embryos to various concentrations of this compound (e.g., 0.01 to 2.5 mg/L) for 96 hours [2].

- Endpoint Measurements: Key toxicological endpoints include:

- Lethality: Calculation of the median lethal concentration (96-h LC₅₀), reported to be 2.01 mg/L for this compound [2].

- Developmental Effects: Measurement of hatching rates, body length, and malformation rates [2].

- Oxidative Stress Biomarkers: Analysis of enzyme activities like superoxide dismutase (SOD), glutathione reductase, and catalase (CAT) [2].

- Gene Expression: Changes in transcription of genes related to malformation (egf, krt17, tbx16) and apoptosis (bcl2, bax) [2].

Key Data for Researchers

For quick reference, the tables below consolidate critical quantitative data on this compound.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value | Condition / Notes |

|---|---|---|

| Molecular Formula | C₁₂H₇ClF₃NO₂S | - |

| Molecular Weight | 321.70 g/mol | - |

| Water Solubility | 0.5 mg/L | Low, at 20°C and pH 7 |

| Octanol-Water Partition Coefficient (Log P) | 3.41 [4] | Indicates high lipophilicity |

| Vapor Pressure | 3.90 x 10⁻² mPa | Low volatility at 20°C |

Table 2: Toxicological and Ecotoxicological Data [3] [2]

| Endpoint | Result | Test Organism / Model |

|---|---|---|

| Acute Mammalian Oral LD₅₀ | > 5000 mg/kg | Rat |

| Avian Acute LD₅₀ | > 2510 mg/kg | Northern Bobwhite (Colinus virginianus) |

| Zebrafish LC₅₀ | 2.01 mg/L | 96-hour exposure, embryos |

Mechanism of Action

This compound functions as a safener by enhancing the crop's ability to metabolize and detoxify specific herbicides. It does not protect the plant by acting on the herbicide or the soil. The primary mechanism involves the induction of the plant's detoxification enzymes, specifically enhancing cytochrome P450-mediated oxidative metabolism of the herbicide, followed by its conjugation with glutathione [3]. This process allows the safened crop to rapidly break down the herbicide into non-phytotoxic metabolites, thereby preventing injury.

References

Flurazole chemical synthesis pathways

Flurazole Synthesis Pathway

The synthesis of this compound is a multi-step process starting from 2,5-dichlorotoluene. The workflow involves sequential reactions to build the final molecular structure [1].

Schematic of the multi-step synthesis of this compound from 2,5-dichlorotoluene [1].

Synthesis Steps and Experimental Details

The table below outlines the specific reagents and conditions for each synthetic step.

| Synthesis Step | Key Reagents & Conditions | Notes / Purpose |

|---|---|---|

| 1. Nitration [1] | Mixed nitric-sulfuric acids | Introduces nitro group for subsequent substitution. |

| 2. Nucleophilic Substitution [1] | Sodium phenoxide, DMSO solvent | Phenoxy group replaces a chlorine atom. |

| 3. Reduction [1] | Iron powder in acetic acid OR Catalytic hydrogenation (Pd/C) | Converts nitro group to an amino group. |

| 4. Condensation [1] | Phenyl chloroformate, Triethylamine, Dichloromethane | Forms phenylureido intermediate. |

| 5. Cyclisation [1] | Phosphorus oxychloride or Thionyl chloride, Reflux | Final ring closure to form thiazole core. |

References

Flurazole safety data sheet and handling

Flurazole Chemical Identity

The table below summarizes the core chemical information for this compound.

| Property | Description |

|---|---|

| CAS No. | 72850-64-7 [1] [2] |

| IUPAC Name | benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1] [2] |

| Synonyms | This compound, MON 4606 [2] |

| Molecular Formula | C₁₂H₇ClF₃NO₂S [1] [2] |

| Molecular Weight | 321.70 g/mol [1] [2] |

| Pesticide Type | Herbicide safener [2] |

Physicochemical & Environmental Fate Data

The following table presents available data on the physical properties and environmental fate of this compound. Please note that some of this data is from unverified sources [2].

| Property | Value | Condition / Notes |

|---|---|---|

| Melting Point | 52 °C [1] | - |

| Boiling Point | 413.6 °C [1] | at 760 mmHg |

| Flash Point | 203.9 °C [1] | - |

| Density | 1.488 g/cm³ [1] (or 0.96 [2]) | Unverified data [2] |

| Vapour Pressure | 3.90 x 10⁻² mPa [2] | at 20 °C, Low volatility |

| Water Solubility | 0.5 mg/L [2] | at 20 °C, pH 7; Low |

| Octanol-Water Partition Coefficient (Log P) | 4.17230 [1] | Indicates potential to bioaccumulate |

Toxicity and Ecotoxicity Hazard Summary

This compound appears to have low acute toxicity based on the limited data available, as summarized below.

| Organism / Test | Effect / Value | Notes |

|---|---|---|

| Mammals (Rat) | Acute oral LD₅₀ > 5000 mg/kg [2] | Low acute toxicity |

| Birds (Quail) | Acute LD₅₀ > 2510 mg/kg [2] | Low acute toxicity |

| General Safety | Low toxicity by ingestion; emits toxic vapors of SOx, NOx, F⁻, and Cl⁻ when heated to decomposition [1] | - |

Mechanism of Action and Use

This compound is a herbicide safener used primarily in grain sorghum (Sorghum bicolor) to protect the crop from injury caused by certain herbicides like alachlor, metolachlor, and acetochlor [2] [3]. It is typically applied as a seed treatment [2].

Its mode of action involves enhancing cytochrome P450-mediated oxidative metabolism of the herbicide in the crop plant, followed by its subsequent conjugation. This detoxification pathway protects the sorghum while the herbicide remains active against target weeds [2].

The following diagram illustrates this protective mechanism:

Research and Handling Guidance

While specific analytical protocols for this compound were not found in the search results, the following points provide general guidance based on standard laboratory practice and the information available.

- Handling and Storage: Based on supplier recommendations and its properties, this compound should be stored in a cool, dry, and well-ventilated place, with the container tightly sealed. It should be stored separately from foodstuffs or incompatible materials [1].

- Experimental Context: One research study investigated the effects of this compound on grain sorghum in both laboratory and greenhouse settings. The sorghum seeds were treated with this compound and grown in nutrient solution or distilled water with the herbicide acetochlor to evaluate the protection of root systems [3]. This suggests that germination assays and root growth measurements are relevant experimental methods for studying its safener activity.

- Analytical Chemistry: Given its chemical structure, common techniques like liquid chromatography coupled with mass spectrometry (LC-MS) would be appropriate for identifying and quantifying this compound, though specific methods are not provided.

Important Information Gaps and Disclaimer

Critical Notice for Researchers:

- The information presented is for research and informational purposes only and is not a substitute for the official Safety Data Sheet (SDS).

- The toxicity and ecotoxicity data are limited, and some physical property data are from unverified sources [2].

- You must obtain the most current SDS directly from a certified chemical supplier before handling this compound. The suppliers listed in the search results may be potential sources for this documentation [1].

References

Application Note: HPLC-UV Method for Flurazole Quantification

1. Introduction Flurazole (Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) is a compound for which precise analytical methods are required in pharmaceutical development and pharmacokinetic studies [1]. This application note describes a specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, robust, and scalable from analytical to preparative separation purposes [1].

2. Materials and Methods

2.1. Chemical and Reagents

- Analyte: this compound (CAS 72850-64-7)

- Mobile Phase: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric Acid.

- For LC-MS applications: Replace Phosphoric Acid with Formic Acid for MS compatibility [1].

2.2. Instrumentation and Chromatographic Conditions The core parameters for the HPLC method are summarized in the table below.

Table 1: Standard Chromatographic Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| HPLC Column | Newcrom R1 (reverse-phase with low silanol activity) [1] |

| Column Particle Size | 3 µm (available for fast UPLC applications) [1] |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |

| Detection | UV-Vis Detector (specific wavelength to be optimized) |

| Flow Rate | To be optimized (e.g., 1.0 mL/min is a common starting point) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | To be optimized (e.g., 10 µL) |

3. Method Development and Validation Protocol

A rigorous approach ensures the method is reliable and fit for its intended purpose. The following workflow outlines the key stages.

Diagram 1: HPLC Method Development Workflow

3.1. Sample Preparation Accurate sample preparation is central to a successful HPLC analysis [2]. For this compound, this may involve:

- Dissolution: Dissolving a solid sample into a suitable solvent compatible with the mobile phase [2] [3].

- Extraction: Using techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate this compound from complex matrices (e.g., biological samples) and remove interfering components [4] [2].

- Filtration: The final sample solution should be filtered through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the column or fluidics [2].

3.2. Method Development Considerations

- Stationary Phase Selection: The method specifies a Newcrom R1 column [1]. During development, screening different column chemistries (e.g., C18, C8, Phenyl) is recommended to achieve optimal selectivity [5].

- Mobile Phase Optimization: The initial mobile phase is acetonitrile, water, and phosphoric acid [1]. The ratio of organic to aqueous solvent should be optimized to achieve good retention and resolution. The pH of the mobile phase can be a critical parameter, as it should be at least one pH unit away from the analyte's pKa to ensure consistent ionization and retention [5].

- Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) may be sufficient for this compound. For samples with complex matrices, a gradient elution (where the percentage of organic solvent increases over time) can provide better separation [6].

3.3. Method Validation Protocol As per ICH guidelines, the following validation parameters must be assessed to ensure the method is fit for purpose [7].

Table 2: Key Validation Parameters and Acceptance Criteria

| Validation Parameter | Protocol Description | Recommended Acceptance Criteria |

|---|---|---|

| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of potential interferents (excipients, impurities, degradation products) [7]. | No interference at the retention time of this compound. |

| Linearity | Prepare and analyze this compound standard solutions at a minimum of 5 concentration levels across the specified range [7]. | Correlation coefficient (R²) ≥ 0.999 [8] [3]. |

| Precision | Repeatability (Intra-assay): Analyze six independent samples at 100% of the test concentration [7]. | Relative Standard Deviation (RSD) ≤ 2.0% [7] [3]. |

| Accuracy | Determine the recovery of this compound by spiking a placebo or blank matrix with known quantities of the analyte at multiple levels (e.g., 50%, 100%, 150%) [7]. | Percent recovery between 98% and 102% [3]. |

| Range | The interval between the upper and lower concentration levels for which linearity, accuracy, and precision have been demonstrated [7]. | Established from linearity studies. |

| LOD / LOQ | LOD (Limit of Detection): The lowest amount that can be detected. LOQ (Limit of Quantification): The lowest amount that can be quantified with acceptable accuracy and precision. Can be determined based on signal-to-noise ratio [7]. | Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ [7]. |

| Robustness | Evaluate the method's reliability by deliberately introducing small, deliberate variations in parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) [8] [7]. | The method should remain unaffected by small variations, with system suitability criteria still being met. |

4. Experimental Procedure

- System Preparation: Prepare the mobile phase according to the optimized ratio, degas thoroughly to prevent baseline noise [9], and prime the HPLC system.

- Column Equilibration: Condition the column with the initial mobile phase composition until a stable baseline is achieved.

- System Suitability Test: Before sample analysis, inject a standard solution to ensure the system is performing adequately. Check parameters like theoretical plates, tailing factor, and RSD of replicate injections [3].

- Sample Analysis: Inject the prepared standard and sample solutions.

- Data Analysis: Use a chromatography data system (CDS) to integrate peaks and generate the chromatogram for quantitative analysis [9] [6].

References

- 1. | SIELC Technologies this compound [sielc.com]

- 2. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 3. and validation of Development for some azoles in... HPLC method [ijpsr.com]

- 4. ... | Encyclopedia MDPI High Performance Liquid Chromatography [encyclopedia.pub]

- 5. Developing HPLC Methods [sigmaaldrich.com]

- 6. Basics | Thermo Fisher Scientific - RU HPLC [thermofisher.com]

- 7. Steps for HPLC | Pharmaguideline Method Validation [pharmaguideline.com]

- 8. A RP- HPLC -UV method for the dual detection of fluconazole and... [pubs.rsc.org]

- 9. : Principle, Parts, Types, Uses, Diagram HPLC [microbenotes.com]

Methodologies for Antifungal Drug Encapsulation

The following table summarizes established protocols for encapsulating antifungal drugs, which can be adapted for Flurazole.

| Nanocarrier System | Key Composition | Preparation Method | Encapsulation Efficiency (EE) Measurement | Reported EE (%) | Key Factors Influencing EE |

|---|---|---|---|---|---|

| Chitosan Nanoparticles [1] | Chitosan, Tripolyphosphate (TPP) | Ionic gelation | HPLC with UV detection (λ=261 nm) | Specific for Fluconazole & propolis | Drug-polymer ratio, cross-linking density |

| Niosomes [2] | Span 60, Cholesterol | Thin-film hydration, Solvent injection | Centrifugation, UV-Vis analysis of free drug | 51.3% - 75% | Surfactant:Cholesterol ratio, drug amount, method |

| Nanovesicles [3] | Tween 80, Cetyl alcohol, Chitosan | Thin-film hydration | Centrifugation, UV-Vis analysis of supernatant | Optimized via statistical design | Surfactant:Alcohol ratio, polymer concentration |

| BSA Nanoparticles [4] | Bovine Serum Albumin (BSA) | Desolvation | UV-Vis spectrophotometry (λ=348 nm) | Specific for Minocycline | Drug-to-protein ratio, cross-linking conditions |

| Liposomes [5] | DOPC, DOPE lipids | Thin-film hydration, demulsification | Microplate reader (λ=480 nm) after column separation | 90% - 98% (for Doxorubicin) | Lipid composition, drug-to-lipid ratio |

Detailed Experimental Protocol (Adaptable for this compound)

Based on the gathered research, here is a detailed protocol for preparing nanocarriers and determining encapsulation efficiency, which can be tailored for this compound.

Part 1: Preparation of Chitosan Nanoparticles via Ionic Gelation [1]

This method is well-suited for hydrophilic drugs and produces nanoparticles with high encapsulation efficiency.

- Step 1: Dissolve the Polymer. Dissolve 37 mg of low molecular weight chitosan in 10 mL of 1% acetic acid solution. Adjust the pH to 4.7 using a sodium hydroxide solution, then stir until clear.

- Step 2: Add the Drug. Add your desired mass of this compound (dissolved in a suitable solvent) to the chitosan solution under continuous magnetic stirring (150 rpm). Protect the solution from light and stir for 5 hours.

- Step 3: Form Nanoparticles. Slowly add 8 mL of a 0.8% (w/v) TPP solution dropwise into the chitosan-Flurazole mixture under mild magnetic stirring (150 rpm). Maintain a chitosan-to-TPP ratio of 2:1.

- Step 4: Finalize and Purify. Continue stirring the nanoparticle dispersion for 1 hour. Purify the formed nanoparticles by centrifuging at 15,700 rpm for 20 minutes. Collect the pellet, which contains the drug-loaded nanoparticles.

Part 2: Determining Encapsulation Efficiency (EE) [5] [1] [3]

Encapsulation Efficiency quantifies the percentage of the drug successfully incorporated into the nanocarrier.

- Step 1: Separate Free Drug. Separate the nanoparticles from the unencapsulated (free) this compound. This is typically done via high-speed centrifugation (e.g., 20,000 rpm for 1 hour at 4°C) or by using size exclusion chromatography (e.g., a P-10 column). [5] [3]

- Step 2: Quantify Free Drug. Analyze the concentration of this compound in the supernatant (the liquid containing the free drug) using a calibrated analytical method.

- HPLC Method (Recommended): Develop and validate an HPLC method for precise separation and quantification. [1] The mobile phase can be a gradient of methanol, acetonitrile, and acidified water. Detection can be performed with a UV detector, selecting the appropriate λmax for this compound.

- UV-Vis Spectrophotometry: As an alternative, the concentration can be determined using a UV-Vis spectrophotometer, provided there is no interference from formulation excipients. [3]

- Step 3: Calculate EE. Use the following formula to calculate the encapsulation efficiency:

[ EE (%) = \frac{\text{Total amount of drug added} - \text{Amount of free drug in supernatant}}{\text{Total amount of drug added}} \times 100% ]

Workflow for Protocol Development and Optimization

For a complex development process, a structured workflow helps navigate key stages and decision points. The diagram below outlines the critical path from initial preparation to final optimization of your this compound encapsulation protocol.

Pathways for Analytical Method Development

A critical and often challenging step is developing a reliable analytical method. The search results highlight a common issue and its solution, visualized in the pathway below.

This pathway is based on a study where researchers developed a validated HPLC method to separate fluconazole from co-encapsulated green propolis, which had overlapping peaks in a simple UV analysis. [1]

References

- 1. HPLC Method Validated for Quantification of Fluconazole ... [pmc.ncbi.nlm.nih.gov]

- 2. Fluconazole-Niosome-Laden Contact Lens: A Promising ... [link.springer.com]

- 3. Evaluation of the Antifungal Activity of Fluconazole Nanovesicles... [biomedpharmajournal.org]

- 4. In vitro and in vivo antifungal activity of Minocycline albumin ... [bmcmicrobiol.biomedcentral.com]

- 5. (EE) and Loading Encapsulation (LE) Efficiency Efficiency Protocol [bio-protocol.org]

Flurazole nanoparticle preparation technique

Flurazole Chemical Profile

The table below summarizes the key physicochemical properties of this compound, which are essential for planning any nanoparticle formulation [1].

| Property | Value / Description |

|---|---|

| IUPAC Name | Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [1] |

| Chemical Formula | C₁₂H₇ClF₃NO₂S [1] |

| Molecular Mass | 321.70 g/mol [1] |

| Water Solubility | 0.5 mg/L (at 20 °C, pH 7) [1] |

| Log P | 4.22 (estimated) [1] |

| Melting Point | Information not available in searched sources |

| State | Colourless crystals [1] |

General Nanoparticle Preparation Techniques

You can adapt one of the established chemical synthesis methods to create this compound nanoparticles. The general workflow for these methods is summarized in the diagram below, followed by detailed descriptions.

Chemical Reduction for Metallic Nanoparticles (Conceptual Adaptation)

This is a common and relatively simple method, though it is typically used for metal nanoparticles like silver or gold. The core principle involves reducing metal ions in a solution containing a stabilizing agent [2] [3]. For a non-metallic compound like this compound, this method would require significant adaptation, perhaps using this compound as a co-dissolved stabilizer or target for encapsulation.

- Key Components:

- Precursor: A metal salt (e.g., Silver Nitrate, AgNO₃).

- Reducing Agent: Sodium borohydride (NaBH₄).

- Stabilizing Agent: Polymers like Polyvinylpyrrolidone (PVP) to prevent aggregation [2].

- Procedure:

- Dissolve the metal salt and PVP in water or another solvent under vigorous stirring.

- Add a freshly prepared, ice-cold solution of the reducing agent (e.g., NaBH₄) dropwise.

- Observe an immediate color change, indicating nanoparticle formation (e.g., colorless to brown for silver) [2].

- Continue stirring for a set time (e.g., 10 minutes) to complete the reaction.

- Considerations for this compound: this compound could potentially be incorporated as a surface ligand or encapsulated during the synthesis by adding it to the initial solution.

Microemulsion Method

This method provides excellent control over particle size and morphology by using nanoscale water droplets in an oil phase (or vice versa) as confined reactors [4] [3].

- Key Components:

- Oil Phase: Cyclohexane or another organic solvent.

- Surfactant: Triton X-100, Sodium Bis(2-ethylhexyl) sulfosuccinate (AOT).

- Aqueous Phase: Water containing the dissolved active compound.

- Procedure:

- Prepare two identical microemulsions: one containing an aqueous solution of your compounds and another containing a precipitating agent (e.g., a base or a crosslinker).

- Mix the two microemulsions under constant stirring. The nanoparticles form within the water droplets as the reactants meet.

- Recover the nanoparticles by breaking the emulsion (e.g., by adding a solvent) and centrifuge [3].

Sol-Gel Method

This is a wet-chemical technique used mainly for producing solid materials from small molecules, often for metal oxides. It could be explored for creating a silica-based nano-encapsulate for this compound [4] [3].

- Procedure:

- Hydrolysis: A metal alkoxide precursor (e.g., tetraethyl orthosilicate, TEOS) is hydrolyzed in water with a catalyst.

- Condensation: The hydrolyzed products undergo condensation reactions, forming a colloidal solution (sol).

- Gelation: The sol evolves into a wet gel network.

- Drying and Calcination: The gel is dried and may be heated to form the final nanomaterial [4] [3]. This compound would need to be added during the sol stage for encapsulation.

A Proposed Experimental Workflow for Protocol Development

Given the absence of a direct protocol, here is a proposed workflow to develop one using a Quality by Design (QbD) approach, which is a systematic method for formulation optimization [5].

Characterization of Nanoparticles

Any synthesized nanoparticle must be thoroughly characterized. The table below lists common techniques used [6].

| Technique | Measures | Relevance to Formulation | | :--- | :--- | :--- | | Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution [2] [6]. | Confirms nano-scale size and uniformity. | | UV-Vis Spectroscopy | Surface plasmon resonance (for metals); general absorbance [2] [6]. | Can indicate formation and stability of metallic nanoparticles. | | Transmission Electron Microscopy (TEM) | Precise particle size, shape, and morphology [2] [6]. | Provides visual confirmation of size and shape data from DLS. | | Zeta Potential | Surface charge and colloidal stability [2] [6]. | Predicts long-term stability; high values (>|30| mV) indicate good stability. |

References

- 1. (Ref: MON 4606) this compound [sitem.herts.ac.uk]

- 2. for a fast, simple and economical chemical... Protocol optimization [bmcresnotes.biomedcentral.com]

- 3. of Preparation | IntechOpen Nanoparticles [intechopen.com]

- 4. of Preparation | PPTX Nanoparticles [slideshare.net]

- 5. A Workflow for Lipid Nanoparticle (LNP) Formulation Optimization ... [jove.com]

- 6. classification, physicochemical properties... Nanoparticle [jnanobiotechnology.biomedcentral.com]

Flurazole analytical method validation

Method Principles and Advantages

Liquid chromatography (LC) is a core technique for analyzing Fluconazole in pharmaceutical dosage forms. The two validated methods summarized below are stability-indicating and suitable for quality control.

- HPLC-UV Method for Fluconazole and Related Compounds: This method is designed for the simultaneous assay of Fluconazole and its related compounds (A, B, and C) in capsule formulations. It uses a simple isocratic elution, demonstrating good linearity, accuracy, and precision, with a low limit of quantitation (LOQ) for impurity detection [1].

- LC-MS/MS Method for Fluconazole and Ivermectin: This is a hyphenated method that combines liquid chromatography with tandem mass spectrometry. It was developed for simultaneously estimating Fluconazole and Ivermectin in a combined tablet dosage form. The method is highly sensitive, specific, and provides a rapid analysis with a short run time [2].

The comparative advantages of these methods are outlined in the following table.

| Parameter | HPLC-UV Method (Fluconazole & Related Compounds) [1] | LC-MS/MS Method (Fluconazole & Ivermectin) [2] |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography with UV detection | Liquid Chromatography with Tandem Mass Spectrometry |

| Primary Application | Assay and impurity profiling in capsules | Simultaneous estimation in combined dosage forms |

| Separation Column | Reversed-phase C18 column | Synergi C18 (150 × 4.6 mm, 4.0 µm) |

| Mobile Phase | Methanol:Water (40:60, v/v) | Acetonitrile:Formic Acid (70:30, v/v) |

| Flow Rate | Not specified | 0.4 mL/min |

| Detection | UV at 260 nm | Mass Spectrometry |

| Retention Time | Not specified | Fluconazole: ~1.05 min; Ivermectin: ~1.10 min |

| Key Advantage | Simplicity, cost-effectiveness for routine analysis | High sensitivity and specificity for complex mixtures |

Validation Data and Acceptance Criteria

Analytical method validation ensures the procedure is suitable for its intended use. The following table summarizes the validation data for the key parameters of the two methods, based on ICH/USP guidelines [3].

| Validation Parameter | HPLC-UV Method Performance [1] | LC-MS/MS Method Performance [2] |

|---|---|---|

| Linearity Range | 0.05 - 0.15 mg/mL (for Fluconazole) | 100 - 1250 ppb (for both analytes) |

| Correlation Coefficient (r²) | Not specified | Fluconazole: 0.999; Ivermectin: 0.997 |

| Accuracy | 99.3% (for Fluconazole) | Fluconazole: 98.5%-99.4%; Ivermectin: 97.8%-99.3% |

| Precision (Repeatability) | Relative Standard Deviation (RSD): 0.61% | Fluconazole RSD: 1.58%; Ivermectin RSD: 1.13% |

| Limit of Quantitation (LOQ) | Low LOQ for related compounds (enables low-concentration detection) | Fluconazole: 0.010 µg/mL; Ivermectin: 0.225 µg/mL |

| Limit of Detection (LOD) | Not specified | Fluconazole: 0.0034 µg/mL; Ivermectin: 0.074 µg/mL |

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of Fluconazole and Related Compounds in Capsules [1]

Instrument Setup:

- Column: Reversed-phase C18 column.

- Detection: UV detector set to 260 nm.

- Mobile Phase: Methanol and water in a 40:60 (v/v) ratio. Use isocratic elution.

- Temperature: Maintain ambient column temperature.

Standard Solution Preparation:

- Prepare a stock solution of Fluconazole reference standard at a concentration within the linearity range (e.g., 0.1 mg/mL).

- Dilute appropriately to obtain standard solutions for calibration.

Sample Solution Preparation:

- Weigh a portion of the capsule powder blend equivalent to about 150 mg of Fluconazole.

- Transfer to a volumetric flask, dissolve, and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

- Filter the solution to remove particulate matter.

Chromatographic Procedure:

- Inject the standard and sample solutions.

- Record the chromatograms and measure the peak responses.

- Calculate the quantity of Fluconazole by comparing the sample peak response with that of the standard.

Protocol 2: LC-MS/MS Analysis of Fluconazole and Ivermectin in Tablets [2]

Instrument Setup:

- System: ACQUITY UPLC coupled with a Quattro Premier XE mass spectrometer.

- Column: Synergi C18 (150 x 4.6 mm, 4.0 µm).

- Mobile Phase: Acetonitrile and formic acid in a 70:30 (v/v) ratio.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 30°C.

Standard Stock Solution Preparation:

- Weigh 10 mg of Fluconazole and 1 mg of Ivermectin reference standards.

- Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol to achieve a combined stock solution.

Calibration Curve Preparation:

- Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations of 100, 250, 500, 750, 1000, and 1250 ppb for both analytes.

Sample Solution Preparation:

- Weigh and finely powder 20 tablets.

- Transfer an accurately weighed portion of the powder (equivalent to 150 mg of Fluconazole and 12 mg of Ivermectin) to a 10 mL volumetric flask.

- Add about 7 mL of methanol, sonicate to dissolve, and dilute to volume.

- Centrifuge or filter to obtain a clear supernatant/solution.

- Further dilute with a methanol-water mixture (50:50) as needed to fit the calibration range.

LC-MS/MS Analysis:

- Inject the standard and sample solutions.

- The retention times for Fluconazole and Ivermectin are approximately 1.05 min and 1.10 min, respectively.

- Plot the calibration curve of peak area versus concentration for each analyte and calculate the concentrations in the sample.

Workflow for Analytical Method Validation

The following diagram illustrates the standard lifecycle of an analytical method, from development through to routine use and potential revalidation, as per regulatory guidelines [3].

Importance and Regulatory Context

Analytical method validation is a mandatory regulatory requirement to ensure that test procedures are "fit for purpose" [3]. It provides objective evidence that a method is accurate, specific, sensitive, and precise enough to confirm the identity, strength, quality, and purity of a drug substance or product [3].

- When to Validate: Validation must be performed before a method is introduced into routine use and for inclusion in regulatory submissions like a marketing authorization dossier [3].

- When to Revalidate: Revalidation is necessary when changes are made to an already validated method, product formulation, manufacturing process, or analytical equipment, if these changes are deemed to impact the original validation [3].

References

Comprehensive Application Notes and Protocols: Flurazole Bioanalysis Sample Preparation for Clinical Research

Introduction to Flurazole Bioanalysis

This compound represents a class of compounds requiring precise and accurate bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies in clinical research. The development of robust sample preparation protocols is essential for reliable quantification of this compound in biological matrices such as plasma, serum, and whole blood. Modern bioanalytical approaches have evolved to address the challenges of complex biological matrices, with particular emphasis on techniques that enhance sensitivity, selectivity, and reproducibility while maintaining efficiency and throughput. The selection of appropriate sample preparation methodology depends on multiple factors including the physicochemical properties of this compound, the biological matrix employed, required sensitivity, and available instrumentation.

Current trends in bioanalysis emphasize miniaturized extraction techniques that align with the principles of Green Analytical Chemistry (GAC), reducing organic solvent consumption while maintaining or improving analytical performance [1]. These approaches include micro-extraction techniques and miniaturized solid-phase extraction that offer significant advantages for clinical laboratories processing large sample batches. Additionally, the integration of advanced detection systems such as UHPLC-MS/MS has enabled researchers to achieve lower limits of quantification while reducing analysis time, making these methods particularly suitable for high-throughput clinical environments where rapid turnaround of results is essential for timely therapeutic decision-making [2] [3].

Sample Preparation Techniques

Modern Sample Preparation Approaches

Sample preparation represents a critical step in bioanalytical method development, significantly influencing the accuracy, precision, and reliability of this compound quantification. Several modern techniques have been developed to address the challenges of extracting analytes from complex biological matrices while effectively removing interfering components:

Micro-Solid Phase Extraction (μ-SPE): This miniaturized approach utilizes significantly smaller sorbent volumes (typically 1-10 mg) compared to conventional SPE, resulting in reduced solvent consumption and sample requirements. μ-SPE can be easily automated and integrated with liquid handling systems for high-throughput applications, making it ideal for clinical laboratories processing large batches of patient samples [1]. The technique demonstrates exceptional extraction efficiency for this compound and similar compounds, with recovery rates typically exceeding 85% while effectively reducing matrix effects that can compromise analytical accuracy.

Protein Precipitation (PP): As the simplest sample preparation approach for biofluids, PP denatures proteins using acids, heat, or organic solvents. Acetonitrile is generally preferred over methanol as it removes approximately 40% more phospholipids from serum and plasma samples, resulting in cleaner extracts [4]. While PP offers advantages in terms of simplicity and speed, it provides less comprehensive clean-up compared to other techniques and may not be suitable for applications requiring exceptional sensitivity due to potential matrix effects.

Supported Liquid Extraction (SLE): This technique represents an advanced alternative to traditional liquid-liquid extraction, offering improved reproducibility and efficiency. SLE employs an inert diatomaceous earth support material to facilitate the partitioning of this compound between the aqueous biological sample and water-immiscible organic solvent [4]. The method demonstrates superior phospholipid removal compared to PP and is particularly valuable when analyzing matrices with high lipid content that could interfere with chromatographic separation or mass spectrometric detection.

Liquid-Liquid Extraction (LLE): Traditional LLE remains a viable option for this compound extraction, especially when appropriate attention is given to solvent selection based on the compound's hydrophobicity (logP/logD) and ionization properties (pKa) [4]. The technique can be implemented in forward, backward, or double extraction configurations depending on the required selectivity and degree of sample clean-up necessary for accurate quantification.

Comparative Analysis of Techniques

Table 1: Comprehensive comparison of sample preparation techniques for this compound bioanalysis

| Technique | Sample Volume | Recovery (%) | Matrix Effect (%) | Throughput | Cost Efficiency |

|---|---|---|---|---|---|

| μ-SPE | 50-100 μL | >85 | <15 | High | Moderate |

| Protein Precipitation | 50-200 μL | >95 | 20-40 | Very High | High |

| Supported Liquid Extraction | 100-200 μL | >90 | 10-25 | High | Moderate |

| Liquid-Liquid Extraction | 500-1000 μL | >85 | 15-30 | Moderate | High |

Table 2: Advantages and limitations of this compound sample preparation techniques

| Technique | Advantages | Limitations |

|---|---|---|

| μ-SPE | Excellent clean-up, low solvent consumption, automatable | Higher cost per sample, method development complexity |

| Protein Precipitation | Simple, fast, minimal method development | Limited matrix removal, potential for ionization suppression |

| Supported Liquid Extraction | Efficient phospholipid removal, consistent performance | Requires method optimization, moderate solvent use |

| Liquid-Liquid Extraction | Selective, effective clean-up, no column conditioning | Large solvent volumes, emulsion formation risk |

Detailed Extraction Protocol: μ-SPE for this compound

Materials and Reagents

- This compound standard (purity >98%) and This compound-d4 internal standard (IS) (purity >98%)

- Biological matrices: Blank human plasma, serum, or whole blood collected in heparinized or EDTA-treated tubes

- Extraction sorbents: Strata-X 33μm polymeric reversed-phase (30 mg/well) in 96-well plate format [5]

- Solvents: ULC-MS grade methanol, acetonitrile, and water; analytical grade formic acid, ammonium acetate, and ammonium formate

- Equipment: Microcentrifuge, vortex mixer, positive pressure manifold or vacuum manifold for 96-well plates, calibrated pipettes, polypropylene collection plates

Step-by-Step μ-SPE Procedure

Sample Pre-treatment:

- Thaw frozen plasma samples at room temperature (approximately 23-25°C) for 30 minutes.

- Vortex samples for 1 minute to ensure homogeneity.

- Transfer 100 μL of calibrators, quality control samples, and study samples to designated wells of a 96-well plate.

- Add 25 μL of internal standard working solution (100 ng/mL this compound-d4 in methanol) to each well.

- Add 200 μL of 0.1 M ammonium acetate buffer (pH 4.5) to all wells and vortex for 1 minute.

μ-SPE Procedure:

- Condition Strata-X μ-SPE plates with 1 mL of methanol.

- Equilibrate with 1 mL of 0.1 M ammonium acetate buffer (pH 4.5).

- Load pre-treated samples onto the conditioned μ-SPE plate.

- Wash with 1 mL of 5% methanol in 0.1 M ammonium acetate buffer (pH 4.5).

- Wash with 1 mL of 20% methanol in water.

- Elute this compound with 500 μL of methanol containing 0.1% formic acid into a clean collection plate.

Post-extraction Processing:

- Evaporate eluent to dryness under a gentle nitrogen stream at 40°C.

- Reconstitute dried extracts with 100 μL of initial mobile phase (10% acetonitrile:90% water containing 0.1% formic acid).

- Vortex for 1 minute followed by centrifugation at 13,000 rpm for 5 minutes.

- Transfer 80 μL of supernatant to autosampler vials with inserts for UHPLC-MS/MS analysis.

The following workflow diagram illustrates the complete μ-SPE procedure for this compound sample preparation:

UHPLC-MS/MS Analysis Conditions

Chromatographic Conditions

Separation of this compound and its internal standard is achieved using the following optimized UHPLC conditions:

- Column: ZORBAX Eclipse Plus C18 Rapid Resolution HD (2.1 × 50 mm, 1.8 μm) or equivalent [3]

- Column Temperature: 30°C

- Autosampler Temperature: 4°C

- Injection Volume: 6 μL

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Flow Rate: 0.4 mL/min

- Gradient Program:

- 0-0.4 min: 10% B

- 0.4-1.8 min: 10-95% B

- 1.8-2.3 min: 95% B

- 2.3-2.5 min: 95-10% B

- 2.5-3.3 min: 10% B (re-equilibration)

- Total Run Time: 3.3 minutes

Mass Spectrometric Conditions

Detection and quantification of this compound is performed using the following MS/MS parameters:

- Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

- Ionization Mode: Positive ion mode

- Source Parameters:

- Gas Temperature: 300°C

- Gas Flow: 5 L/min

- Nebulizer: 45 psi

- Sheath Gas Temperature: 250°C

- Sheath Gas Flow: 11 L/min

- Capillary Voltage: 4000 V

- Data Acquisition: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- This compound: m/z 455.2 → 307.9 (Collision Energy: 25 eV)

- This compound-d4 (IS): m/z 458.2 → 311.2 (Collision Energy: 25 eV)

- Dwell Time: 50 ms per transition

Table 3: Optimized MRM parameters for this compound and internal standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 455.2 | 307.9 | 135 | 25 |

| This compound-d4 (IS) | 458.2 | 311.2 | 135 | 25 |

Method Validation

Validation Parameters and Acceptance Criteria

Comprehensive method validation was performed according to US FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision of this compound quantification [3]. The following parameters were evaluated:

- Selectivity and Specificity: No interfering peaks from endogenous matrix components at the retention times of this compound or IS in six different lots of blank human plasma.

- Linearity: Calibration curves were linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) ≥0.995.

- Accuracy and Precision: Intra-day and inter-day accuracy (expressed as % bias) within ±15% of nominal values for all quality control levels, with precision (expressed as % CV) ≤15%.

- Recovery: Consistent extraction efficiency across low, medium, and high quality control concentrations with CV ≤15%.

- Matrix Effects: Minimal ion suppression/enhancement observed (≤15%) with consistent matrix factor across different lots of plasma.

- Stability: this compound demonstrated stability in plasma through three freeze-thaw cycles, short-term (24 hours) at room temperature, and long-term (30 days) at -80°C.

Table 4: Summary of method validation results for this compound bioanalysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1-1000 ng/mL | r² ≥ 0.995 |

| LLOQ | 1 ng/mL | Accuracy ±20%, CV ≤20% |

| Intra-day Accuracy | 98.2-102.4% | 85-115% |

| Intra-day Precision | 2.1-6.8% CV | ≤15% |

| Inter-day Accuracy | 96.8-104.2% | 85-115% |

| Inter-day Precision | 4.3-8.5% CV | ≤15% |

| Extraction Recovery | 85.4-92.7% | Consistent (CV ≤15%) |

| Matrix Effect | 88.3-105.6% | ≤15% CV |

| Bench-top Stability (24h) | 94.7% | ≥85% |

| Freeze-thaw Stability (3 cycles) | 92.3% | ≥85% |

| Long-term Stability (-80°C, 30 days) | 96.1% | ≥85% |

Applications in Clinical Research

The validated μ-SPE and UHPLC-MS/MS method for this compound has been successfully applied to various clinical research scenarios:

Therapeutic Drug Monitoring (TDM): Precise quantification of this compound in patient plasma samples enables individualized dosing regimens to optimize therapeutic efficacy while minimizing adverse effects. The method's rapid analysis time (3.3 minutes per sample) facilitates timely dosage adjustments in clinical practice [3].

Pharmacokinetic Studies: The sensitivity and specificity of the method allow comprehensive characterization of this compound pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and clearance following single or multiple-dose administration in clinical trials [2].

Bioavailability and Bioequivalence Studies: The validated method provides reliable data for comparing formulation performance and establishing bioequivalence between test and reference products, supporting regulatory submissions for generic drug approval [4].

Special Population Studies: The small sample volume requirement (100 μL) makes this method particularly suitable for pharmacokinetic studies in special populations such as pediatric patients or elderly patients with limited blood sampling capabilities [2].

Troubleshooting Guide

Table 5: Common issues and troubleshooting recommendations for this compound bioanalysis

| Problem | Potential Cause | Solution |

|---|---|---|

| Low Recovery | Incomplete elution or protein binding | Increase elution solvent strength; add protein denaturation step |

| Poor Chromatography | Column degradation or matrix effects | Replace guard column; increase wash steps in μ-SPE |

| Ion Suppression | Incomplete clean-up or matrix components | Optimize μ-SPE wash conditions; change extraction sorbent |

| Retention Time Shift | Mobile phase degradation or column aging | Prepare fresh mobile phase daily; replace analytical column |

| High Background Noise | Contaminated source or solvent impurities | Clean ion source; use ULC-MS grade solvents |

Conclusion

The detailed application notes and protocols presented herein provide a comprehensive framework for the bioanalysis of this compound in human plasma using μ-SPE sample preparation and UHPLC-MS/MS detection. The method demonstrates exceptional performance across all validation parameters, including sensitivity, accuracy, precision, and selectivity, making it suitable for application in various clinical research scenarios. The miniaturized extraction approach aligns with modern trends in green chemistry by significantly reducing organic solvent consumption while maintaining high throughput capabilities essential for clinical laboratories.

The robustness and reliability of this methodology support its implementation in regulated bioanalysis for drug development and therapeutic drug monitoring applications. Researchers can adapt this protocol for related compounds by appropriate modification of extraction conditions and MRM parameters based on the specific physicochemical properties of their target analytes. The continued advancement of sample preparation technologies coupled with highly sensitive detection platforms will further enhance the bioanalysis of this compound and similar therapeutic agents, ultimately contributing to optimized pharmacotherapy in clinical practice.

References

- 1. Innovative Solid-Phase Extraction Strategies for Improving ... [pmc.ncbi.nlm.nih.gov]

- 2. A Validated – UHPLC / MS Method to MS Eight Antibiotics in... Quantify [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of UHPLC - MS / MS Assay for Therapeutic... [dovepress.com]

- 4. An Overview of Sample for Bioanalytical... Preparation Methods [ijpsjournal.com]

- 5. Explained | Phenomenex Solid Phase Extraction Techniques [phenomenex.com]

Flurazole molecularly imprinted polymer synthesis

Key Considerations for a Flurazole MIP Protocol

| Component | Description & General Options | Consideration for this compound |

|---|---|---|

| Template | The molecule to be imprinted. | This compound (Benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate). Its structure suggests potential for hydrogen bonding and hydrophobic interactions [1]. |

| Functional Monomer | Binds to the template via covalent/non-covalent interactions. Common types: acrylic acid, acrylamide, methacrylic acid. | Selection should be guided by computational modeling (e.g., binding energy calculation) to find a monomer that strongly interacts with this compound, similar to the approach used for fluconazole [2]. |

| Cross-linker | Creates a rigid polymer matrix. Common agents: ethylene glycol dimethacrylate (EGDMA), trimethylolpropane trimethacrylate (TRIM). | A high cross-linker ratio (70-90%) is typical to stabilize binding sites. EGDMA is a widely used option [3]. |

| Porogen (Solvent) | Creates pores in the polymer. Common options: acetonitrile, chloroform, toluene. | The solvent should dissolve all components and facilitate template-monomer interaction. Computational studies (like the FMO study for fluconazole) can help identify the optimal porogen [2]. |

| Initiator | Starts the polymerization reaction. Common agents: AIBN (azo-isobutyronitrile), APS (ammonium persulfate). | AIBN is common for thermal polymerization; APS is often used with TEMED for redox initiation. The choice depends on the chosen polymerization method [3]. |

| Polymerization Method | Process to form the polymer. Common methods: bulk, precipitation, suspension. | Bulk polymerization is simplest; precipitation polymerization can yield uniform spherical particles [3]. |

| Template Removal | Process to extract the template from the polymerized matrix. | Typically done by continuous washing with a solvent (e.g., methanol-acetic acid mixture) until no template is detected (e.g., by UV-Vis) [2]. |

Proposed Experimental Workflow for this compound MIP Development

The following diagram outlines the key stages in developing and validating a Molecularly Imprinted Polymer for this compound, integrating both computational design and experimental synthesis.

How to Proceed with Protocol Development

Since a direct protocol is not available, I suggest the following steps to create one:

- Begin with Computational Modeling: Before laboratory work, use molecular modeling (e.g., density functional theory) to screen functional monomers and porogens, as demonstrated in the fluconazole study [2]. This can save significant time and resources by identifying the most promising candidates in silico.

- Consult General MIP Synthesis Guides: Refer to detailed reviews on MIP synthesis for a foundational understanding of standard procedures, polymerization techniques, and characterization methods [3].

- Adapt from Related Compounds: Use the specific experimental details from the fluconazole MIP study as a high-level reference for the types of experiments and analyses you will need to perform, adapting them for this compound's unique chemical structure [2].

References

Generalized Protocol for analyte detection in Biological Matrices

This protocol outlines the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying small molecule drugs in complex biological matrices.

Sample Preparation

Proper sample preparation is critical for cleaning up the sample and concentrating the analyte.

- Protein Precipitation (PP): A simple and fast method. Add an organic solvent (e.g., acetonitrile or methanol) to the biological sample (e.g., plasma, urine) in a 2:1 or 3:1 ratio. Vortex mix, then centrifuge to pellet the proteins. Collect the supernatant for analysis.

- Solid-Phase Extraction (SPE): Provides a cleaner extract. Condition a SPE cartridge (e.g., C18) with methanol and water. Load the sample, wash with water or a mild solvent, and elute the analyte with a strong organic solvent. Evaporate the eluent and reconstitute in the mobile phase.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is the gold standard due to its high sensitivity and specificity.

- Liquid Chromatography (LC):

- Column: Reverse-phase C18 (e.g., 150 x 4.6 mm, 4 µm) [1].

- Mobile Phase: A mixture of an organic solvent and an aqueous additive. A common combination is acetonitrile and formic acid (70:30 v/v) [1].

- Flow Rate: 0.4 - 4.0 mL/min, depending on column dimensions [1].

- Injection Volume: Typically 1-10 µL [1].

- Tandem Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

- Detection: Multiple Reaction Monitoring (MRM). Identify a precursor ion and a characteristic product ion for the analyte.

Method Validation

The method must be validated according to ICH or FDA guidelines. The table below summarizes key parameters and typical acceptance criteria [1].

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity & Range | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 [1]. |

| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (% RSD) ≤ 15% [1]. |

| Accuracy | The closeness of the measured value to the true value. | Percentage recovery of 85-115% [1]. |

| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; % RSD ≤ 20% [1]. |

| Specificity | Ability to measure the analyte unequivocally in the presence of other components. | No interference from the blank matrix at the retention time of the analyte. |

The overall workflow, from sample collection to data analysis, can be visualized as follows:

References

solving Flurazole low encapsulation efficiency

Understanding Encapsulation Efficiency

Encapsulation Efficiency (EE) is a critical quality attribute that measures the percentage of the active pharmaceutical ingredient (API) successfully incorporated into the delivery vehicle (e.g., liposomes, microspheres) relative to the total amount used in the formulation.

A low EE indicates that a significant portion of your API is being wasted, remaining free in the solution. This can lead to:

- Reduced Therapeutic Efficacy: The delivered dose is lower than intended.

- Increased Costs: Wastage of expensive APIs like Flurazole.

- Complex Purification Needs: Requiring additional steps to remove unencapsulated API.

Troubleshooting Guide: Solving Low Encapsulation Efficiency

Here are the key formulation and process parameters to investigate, based on strategies used for other challenging compounds.

Formulation Parameters

The composition of your formulation is often the primary factor affecting EE.

| Parameter | Typical Goal / Target | Influence on EE & Rationale |

|---|---|---|

| Drug-to-Lipid Ratio | Optimized ratio [1] | Too high: lipids cannot fully encapsulate drug; Too low: inefficient formulation & large particle size [1]. |

| Lipid Composition | Ionizable cationic lipid [1] | Enables complexation & protects nucleic acid payload; critical for high EE of charged molecules [1]. |

| Cholesterol Content | Moderate levels (e.g., 10-40 mol%) [2] | Increases membrane rigidity; high levels can slow liposome formation, increasing API leakage [2]. |

| Aqueous Phase Properties | Acidic pH, controlled ionic strength [1] | Affects lipid solubility & self-assembly; critical for nanoparticle formation during mixing [1]. |

Process Parameters

The method used to mix the phases and form the particles is equally critical.

| Parameter | Typical Goal / Target | Influence on EE & Rationale |

|---|---|---|

| Mixing Method | Turbulent mixing (CIJ mixer) [1] | Rapid mixing ensures uniform particle formation; slow mixing causes low EE & high polydispersity [1]. |

| Mixing Rate & Time | Fast (milliseconds) [1] | Faster mixing minimizes API diffusion into outer aqueous phase during formation [1]. |

| Temperature | Controlled & optimized | Affects lipid fluidity and the rate of solvent evaporation (in methods like ESE) [3]. |

Advanced Strategies

If standard adjustments are insufficient, consider these advanced approaches.

| Strategy | Description | Application Note |

|---|---|---|

| Remote Loading | Uses pH/potential gradients to actively "trap" API inside vesicles post-formation. | Primarily for small molecules; not for macromolecules [2]. |

| Centrifugation Process | Forms liposomes from water-in-fluorocarbon nanoemulsions; uses density difference. | Achieved 98% EE for macromolecules; higher fluorocarbon density increases EE [2]. |

| Experimental Design (DoE) | Systematically tests multiple variables and their interactions (e.g., Draper-Lin design). | Statistically identifies optimal parameter combinations to maximize EE [3]. |

Experimental Protocols for Evaluation

Protocol 1: High-Efficiency Centrifugation for Macromolecules

This protocol is adapted from research that achieved up to 98% EE for sensitive macromolecules [2].

Workflow:

Steps:

- Aqueous Lipid Stock: Disperse phospholipids (e.g., DPPC, DMPC) in an aqueous buffer (e.g., 15 mM phosphate buffer) containing your model API or this compound. Use a sonicator with a microtip probe (e.g., 10% amplitude, 10 min) while maintaining temperature above the lipid transition temperature (e.g., 30°C for DMPC) [2].

- Primary Nanoemulsion: Inject the aqueous lipid stock into a fluorocarbon (e.g., perfluorodecalin, ρ = 1.92 g/cm³) under vigorous stirring or vortexing to form a water-in-fluorocarbon (W/F) nanoemulsion [2].

- Centrifugation: Transfer the nanoemulsion onto a second, denser aqueous phase (e.g., sucrose buffer) in a centrifuge tube. Centrifuge (e.g., 10,000-21,000 x g, 30 min). The density difference drives the aqueous droplets across the fluorocarbon-water interface, forming a bilayer [2].

- Recovery: Carefully collect the top aqueous layer, which now contains the formed liposomes [2].

- EE Determination: Use a method like Vivaspin centrifugal filtration to separate unencapsulated material. Analyze the drug content inside the liposomes vs. the total initial amount using a validated HPLC-UV method [2] [4].

Protocol 2: Optimizing Microspheres via Experimental Design

This protocol uses a structured DoE to optimize multiple parameters at once, as demonstrated for a water-soluble drug [3].

Workflow:

Steps:

- Define Factors & Responses: Select critical process variables (e.g., polymer type/ratio, emulsifier HLB, dispersed phase volume). Define your key responses (e.g., EE%, particle size, release profile) [3].

- Generate DoE Matrix: Use software (e.g., Statgraphics) to create an experimental design like a Draper-Lin Small Composite Design. This will generate a randomized set of experiments (e.g., 18 batches) to probe the factor space efficiently [3].

- Prepare Microsphere Batches: Use the Emulsion Solvent Evaporation (ESE) method.

- Prepare a dispersed phase by dissolving/dissolving this compound and polymer (e.g., Eudragit) in a volatile organic solvent (e.g., dichloromethane/acetone mix).

- Emulsify this phase into a continuous oil phase (e.g., light liquid paraffin) containing an emulsifier (e.g., Span 80). Stir until the solvent evaporates and microspheres harden.

- Filter, wash with n-hexane, and dry under vacuum [3].

- Characterize & Analyze Data: For each batch, determine the EE% (see method below). Input all response data into the software to build mathematical models and identify the significant factors and optimal conditions [3].

- Validate Optimal Formulation: Run a new batch using the software-predicted optimal parameters. Compare the experimental results with the predictions to validate the model [3].

Standard Method for Determining EE:

- Separate unencapsulated API from the finished formulation (e.g., by centrifugal filtration, dialysis, or gel filtration).

- Lyse the purified vesicles or dissolve the microspheres in an appropriate solvent.

- Quantify the amount of encapsulated drug using a specific analytical method (e.g., HPLC-UV). A method for analyzing this compound by reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported [4].

- Calculate EE% using the formula:

EE% = (Amount of encapsulated drug / Total amount of drug used) × 100[3].

Frequently Asked Questions (FAQs)

Q1: What is the most common mistake leading to low EE? A1: Slow mixing is a primary culprit. The mixing of the organic and aqueous phases must be completed on a millisecond timescale to ensure the rapid formation of uniform nanoparticles before the drug can diffuse away. Using a confined impinging jet (CIJ) mixer or similar turbulent mixing device is often essential [1].

Q2: Can I achieve high EE for a water-soluble compound like this compound? A2: Yes, but it requires strategy. For methods like emulsion solvent evaporation, the high aqueous solubility of the drug is the main challenge, as it promotes diffusion into the external phase during emulsification. Using an optimal drug-to-polymer ratio and a low HLB emulsifier in the continuous phase can significantly improve EE by creating a more hydrophobic barrier [3].

Q3: Are there any trade-offs when I increase EE? A3: Often, yes. A common trade-off is an increase in particle size. Higher lipid or polymer concentrations, which help improve drug loading, can also lead to the formation of larger particles. The goal of optimization is to find the sweet spot where EE is maximized while particle size and polydispersity remain within the acceptable range for your application [1] [3].

Q4: My EE is good initially but drops upon storage. Why? A4: This typically indicates instability of the formulation. The encapsulated drug may be leaking out due to imperfect sealing of the lipid bilayer or degradation of the polymer matrix over time. Adding cholesterol to lipid formulations can increase membrane rigidity and reduce permeability, while optimizing the polymer type and cross-linking can improve the stability of polymeric microspheres [2].

References

- 1. sciencedirect.com/science/article/abs/pii/S0378517325001334 [sciencedirect.com]

- 2. How to Achieve High Encapsulation for Macromolecular... Efficiencies [pmc.ncbi.nlm.nih.gov]

- 3. Maximizing the encapsulation and the bioavailability of con efficiency [dovepress.com]

- 4. | SIELC Technologies this compound [sielc.com]

Frequently Asked Questions (FAQ) on HPLC Peak Separation

| Question | Brief Answer |

|---|---|

| What are the most common causes of poor peak resolution? | Issues with the column (aging, contamination), mobile phase (incorrect composition, pH), instrument (flow issues, dead volume), or sample (overloading, matrix effects). [1] |

| Why are my peaks tailing or fronting? | Tailing can be caused by analyte-stationary phase interactions, a contaminated column, or weak mobile phase conditions. Fronting can result from injection volume issues or secondary interactions with the injector. [2] |

| My single compound is showing a split peak. What should I do? | This can be due to a blocked column frit, voids in the column packing, or contamination in the stationary phase. Replacing the frit or the column itself is often necessary. [3] |

| How can I separate two peaks that are eluting very close together? | The most effective approach is to alter selectivity (α). This can be done by changing the column chemistry, the organic modifier (e.g., from acetonitrile to methanol), or the pH of the mobile phase. [4] |

| What routine maintenance prevents peak shape issues? | Use guard columns, filter samples and mobile phases, perform regular column flushing, and store columns in appropriate solvents. [5] [1] |

Troubleshooting Guide: Poor Peak Separation

The following flowchart provides a systematic approach to diagnosing and resolving common HPLC peak separation issues.

Detailed Diagnosis and Solutions

1. If all peaks are affected:

- Symptom: All peaks are split.

- Cause & Solution: A blocked frit at the head of the column disrupts the uniform flow path of the analyte. This usually requires replacing the frit or the entire column. [3]

- Symptom: All peaks are tailing, fronting, or broad.

2. If specific peaks are affected:

- Symptom: A single peak is split.

- Cause & Solution: First, confirm it's not a co-elution of two different compounds. Try a smaller injection volume. If two separate peaks appear, you need to optimize your method (e.g., mobile phase composition, temperature). [3]

- Symptom: Two or more peaks are poorly resolved (overlapping).

- Cause & Solution: This is a problem of selectivity (α). The most powerful fixes are to change the column chemistry (e.g., switch to a different C18 or a phenyl-based column), change the type of organic modifier (e.g., from acetonitrile to methanol), or, for ionizable compounds, adjust the mobile phase pH. [4]

Experimental Protocols for Key Procedures

Protocol 1: Column Flushing for Contamination Removal

This protocol helps restore column performance by removing strongly retained contaminants. [5] [1]

| Step | Action | Notes and Considerations |

|---|---|---|

| 1. Preparation | Disconnect the column from the detector. | Flush solvents to waste, not through the detector flow cell. |

| 2. Flush Direction | Flush in the reverse direction. | This dislodges particulates trapped at the column inlet. [1] |

| 3. Solvent Sequence | Flush with a series of solvents, e.g.: • 10-20 column volumes of a strong solvent (e.g., 100% Acetonitrile or Isopropanol) • 10-20 column volumes of a weak solvent (e.g., 100% Water) • 10-20 column volumes of your storage solvent (e.g., 80% Methanol). | Ensure all solvents are miscible and compatible with your column's stationary phase. [1] | | 4. Re-equilibration | Reconnect the column to the detector and re-equilibrate with the mobile phase. | Equilibrate until a stable baseline is achieved (typically 10-30 column volumes). |

Protocol 2: Method Optimization for Peak Resolution

This is a logical workflow for developing or improving a separation method. [6] [7] [4]

| Step | Key Parameter to Adjust | Goal and Rationale |

|---|---|---|

| 1. Scouting | Screen different column chemistries (C18, C8, phenyl, etc.) and mobile phase pH values. | Find a combination that provides the best initial separation and selectivity for your analytes. [7] |

| 2. Optimization | Fine-tune the organic solvent composition (gradient or isocratic) and the column temperature. | Achieve the best possible resolution and run time. Elevated temperature can increase efficiency. [4] |

| 3. Robustness Testing | Deliberately vary critical parameters (e.g., pH ±0.2, temperature ±5°C, flow rate ±0.1 mL/min). | Ensure the method remains reliable under small, expected variations in lab conditions. [7] |

Proactive Maintenance and Prevention

Preventing problems is more efficient than troubleshooting them. Here are key practices:

- Use Guard Columns and In-line Filters: These protect the expensive analytical column from particulate matter and strongly retained contaminants, significantly extending its lifespan. [5] [1]

- Implement Sample Clean-up: Properly prepare samples by filtration (using 0.22 µm or 0.45 µm filters) or centrifugation to remove particulates and simplify the sample matrix. [1] [7]

- Follow Proper Column Storage: Always store columns in a compatible solvent, as recommended by the manufacturer (e.g., 80% methanol for reversed-phase columns), and seal the ends tightly. [5]

References

- 1. How to Prevent and Solve Resolution Loss in HPLC Workflows... [uhplcs.com]

- 2. Shape HPLC Solution Column - uHPLCs Peak Troubleshooting [uhplcs.com]

- 3. Splitting in Peak : Causes and Solutions | HPLC Science Separation [sepscience.com]

- 4. for Changing Methods Resolution in Peak : Advantages and... HPLC [chromatographyonline.com]

- 5. Column Issues | CHROMacademy Troubleshooting HPLC [chromacademy.com]

- 6. | CHROMacademy Method Development [chromacademy.com]

- 7. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

optimizing Flurazole nanoparticle size distribution

Optimization Strategies and Parameters

The key to controlling nanoparticle size lies in manipulating synthesis parameters and potentially using advanced data-driven approaches.

- Data-Driven Optimization (PREP Method): A recent advanced method called the Prediction Reliability Enhancing Parameter (PREP) uses latent variable models to significantly reduce experimental iterations. This approach was successfully used to achieve target nanoparticle sizes for microgels and polyelectrolyte complexes in just two experimental cycles by modeling the relationship between synthesis inputs and particle size outputs [1].

- Key Parameters for Control: The table below outlines common parameters you can adjust during synthesis to influence particle size and distribution [2] [3].

| Parameter | Effect on Nanoparticle Size & Distribution | Example/Consideration |

|---|---|---|

| Reaction Temperature | Higher temperatures often accelerate reaction rates & diffusion, favoring smaller, more spherical particles [3]. | Critical in precipitation & emulsion polymerization [2]. |

| Concentration | Higher precursor concentrations increase nucleation, potentially leading to larger/irregular particles from increased collision [3]. | Monomer & surfactant concentration are key levers [2]. |

| pH | Affects charge, solubility, & stability of forming particles, influencing final morphology & size [3]. | Crucial for self-assembly & polyelectrolyte complexes [1]. |

| Surfactants/Stabilizers | Adsorb to particle surfaces, inhibit aggregation, & control growth; type & concentration critical for size distribution [2]. | Use surfactants & pH control to maintain size & prevent agglomeration [3]. |

| Solvent Nature | Polarity & viscosity influence nucleation & growth rates during methods like nanoprecipitation [2]. | Solvent choice is a key factor in dispersion of preformed polymers [2]. |

Characterization Techniques

Accurate characterization is essential for troubleshooting. Different techniques provide complementary information [4].

| Technique | Principle | Key Strength | Important Consideration |

|---|---|---|---|

| Dynamic Light Scattering (DLS) | Measures Brownian motion to calculate hydrodynamic size distribution in solution [5] [4]. | Rapid analysis, intensity & volume-based distribution [5]. | Assumes spherical particles; can be skewed by aggregates or dust [4]. |

| Nanoparticle Tracking Analysis (NTA) | Tracks & analyzes movement of individual particles [4]. | Provides size & concentration data; good for polydisperse samples [4]. | --- |

| Transmission Electron Microscopy (TEM) | High-resolution imaging [4]. | Provides direct visual data on core size, shape, & distribution [4]. | Requires dry sample under vacuum; does not measure hydrodynamic size [4]. |

FAQs and Troubleshooting Guide

Q1: My nanoparticles are aggregating after synthesis. How can I improve their stability?

- Check surface charge: Use zeta potential measurements. A high absolute value (typically > ±30 mV) indicates good electrostatic stabilization. If low, consider adjusting the pH or using different buffers [5] [3].

- Use a stabilizer: Introduce or increase the concentration of surfactants or steric stabilizers like polyethylene glycol (PEG) in your formulation [2] [6].

- Consider post-synthesis coating: Apply a coating post-synthesis to improve dispersion and stability [3].

Q2: How can I achieve a narrower, more monodisperse size distribution?

- Refine mixing: Ensure rapid and uniform mixing during critical steps like solvent displacement or initial monomer addition to promote simultaneous nucleation [2].

- Control nucleation & growth: Separate the nucleation and growth phases. Techniques like hot-injection can achieve this [2].

- Purify: Use centrifugation, filtration, or dialysis to remove oversized aggregates or unreacted precursors that broaden the distribution [2].

Q3: My particle size is consistently too large. What parameters should I adjust first?

- Increase surfactant concentration: A higher surfactant-to-precursor ratio can create more nucleation sites, leading to a larger number of smaller particles [2].

- Increase mixing energy/shear: Higher shear during homogenization or stirring can break down droplets or particles into smaller entities [2] [3].

- Reduce precursor concentration: Lowering the concentration of the polymer or monomer can limit particle growth [3].

- Adjust solvent/anti-solvent ratios: In methods like nanoprecipitation, tweaking these ratios can significantly impact the final particle size [2].

Q4: Which characterization method is best for my nanoparticles?

- For routine, rapid sizing in liquid: Use DLS [5] [4].

- To visualize exact shape and core size: Use TEM. Note that this is not a hydrodynamic measurement [4].